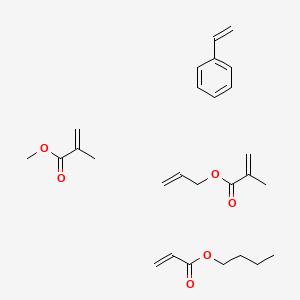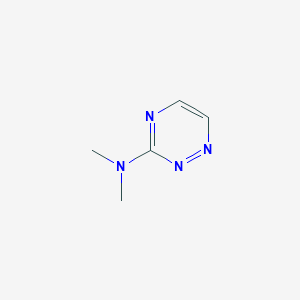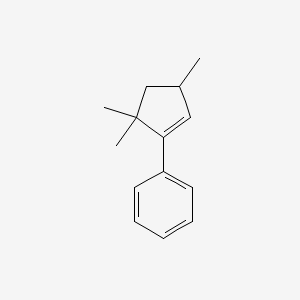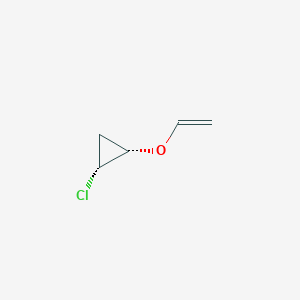![molecular formula C19H24O5 B14650433 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene CAS No. 52961-91-8](/img/structure/B14650433.png)
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene is an organic compound with the molecular formula C19H24O5 This compound is characterized by the presence of multiple methoxy groups attached to a benzene ring, making it a member of the methoxybenzene family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene typically involves the reaction of 3,5-dimethoxyphenethylamine with 1,2,3-trimethoxybenzene under specific conditions. One common method is the use of a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in its pure form. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced methoxybenzene derivatives.
Substitution: Halogenated or nitrated methoxybenzene derivatives.
科学研究应用
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and van der Waals interactions with target proteins, influencing their activity. Additionally, the compound may modulate signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene
- 3’,5’-Dimethoxyacetophenone
- 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile
Uniqueness
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene is unique due to the specific arrangement of its methoxy groups, which can influence its reactivity and interactions with other molecules. This distinct structure may result in different biological activities and chemical properties compared to similar compounds.
属性
CAS 编号 |
52961-91-8 |
|---|---|
分子式 |
C19H24O5 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
5-[2-(3,5-dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C19H24O5/c1-20-15-8-13(9-16(12-15)21-2)6-7-14-10-17(22-3)19(24-5)18(11-14)23-4/h8-12H,6-7H2,1-5H3 |
InChI 键 |
BDZXBDCLPQMOIN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14650355.png)
![3-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14650357.png)



![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)






![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)

